4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione
Description
BenchChem offers high-quality 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,4-trifluoro-1-(2-fluorophenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJUOMSUMXJFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione CAS number
An In-Depth Technical Guide to 4,4,4-Trifluoro-1-(aryl)butane-1,3-diones for Advanced Research
Introduction: The Strategic Value of Fluorinated β-Diketones
In the landscape of modern chemical synthesis, 1-aryl-4,4,4-trifluorobutane-1,3-diones represent a class of exceptionally versatile building blocks. The unique combination of a trifluoromethyl group and an aromatic ring flanking a β-diketone moiety imparts a confluence of reactivity and physicochemical properties that are highly sought after in drug discovery and materials science. This guide focuses on the technical nuances of 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione, a specific analogue that marries the potent effects of a trifluoromethyl group with the subtle yet powerful influence of a fluorine substituent on the phenyl ring.
While a dedicated CAS number for 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione is not widely indexed, its chemical space is well-defined by extensively studied analogues. This guide will leverage data from these closely related compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The principles of synthesis, characterization, and application discussed herein are directly transferable.
Key Analogues for Reference:
| Compound Name | CAS Number |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | 326-06-7[1][2][3] |
| 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione | 582-65-0[4] |
| 4,4,4-Trifluoro-1-(2-furyl)butane-1,3-dione | 326-90-9[5] |
The incorporation of fluorine is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve a drug candidate's binding affinity to its biological target.[6][7] Simultaneously, a fluorine atom on the aryl ring can fine-tune electronic properties, pKa, and membrane permeability, which are critical for optimizing pharmacokinetic profiles.[8][9][10][11][12] This dual-fluorination strategy makes the target compound a highly promising scaffold for innovation.
Synthesis and Mechanistic Insights: The Claisen Condensation
The most prevalent and reliable method for synthesizing 1-aryl-4,4,4-trifluorobutane-1,3-diones is the Claisen condensation. This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base, yielding a β-diketone.[13]
General Reaction Scheme
The synthesis of the target compound would involve the condensation of 2'-fluoroacetophenone with an ethyl trifluoroacetate in the presence of a suitable base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH).
Caption: General scheme for the Claisen condensation synthesis.
Mechanism of Action
The causality behind this transformation is a sequence of acid-base and nucleophilic acyl substitution reactions:
-
Enolate Formation: The strong base abstracts an acidic α-proton from the 2'-fluoroacetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl trifluoroacetate. This forms a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating the ethoxide (⁻OEt) leaving group and forming the β-diketone product.
-
Deprotonation (Driving Force): The newly formed β-diketone is more acidic than the starting ketone. The alkoxide base deprotonates it, forming a highly resonance-stabilized enolate. This final, thermodynamically favorable step drives the reaction to completion.[13]
-
Acidic Workup: A final aqueous acid wash is required to neutralize the enolate and any remaining base, yielding the final product.
Experimental Protocol: A Self-Validating System
This protocol is adapted from established procedures for analogous compounds and is designed to be self-validating through in-process checks.[14][15]
Objective: To synthesize 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione.
Materials:
-
2'-Fluoroacetophenone
-
Ethyl trifluoroacetate
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
10% Citric Acid or dilute HCl
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Workflow Diagram:
Caption: Step-by-step experimental workflow for synthesis.
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon/nitrogen inlet, add sodium ethoxide (1.1 equivalents) and suspend it in anhydrous diethyl ether. If using NaH, wash the dispersion with anhydrous hexane to remove mineral oil before adding the ether.
-
Reaction: In the dropping funnel, prepare a solution of 2'-fluoroacetophenone (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in anhydrous diethyl ether. Add this solution dropwise to the stirring suspension of the base at room temperature (or cooled to 0°C for better control).
-
Monitoring: After the addition is complete, allow the mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.
-
Quenching & Workup: Cool the reaction mixture in an ice bath and slowly add 10% aqueous citric acid until the pH is acidic (~pH 4). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Physicochemical and Spectroscopic Profile
The product is expected to be a low-melting solid or a viscous liquid, exhibiting keto-enol tautomerism, a characteristic feature of β-diketones. The trifluoromethyl group's strong electron-withdrawing nature significantly increases the acidity of the methylene protons, favoring the enol form.
Comparative Physicochemical Data of Analogues:
| Property | 4,4,4-Trifluoro-1-phenyl...[3][16] | 4,4,4-Trifluoro-1-(2-furyl)...[5][17] | 4,4,4-Trifluoro-1-(4-fluorophenyl)...[4] |
| Molecular Formula | C₁₀H₇F₃O₂ | C₈H₅F₃O₃ | C₁₀H₆F₄O₂ |
| Molecular Weight | 216.16 g/mol | 206.12 g/mol | 234.15 g/mol |
| Appearance | Off-white crystalline solid | Liquid | Solid |
| Melting Point | 38-40 °C | 19-21 °C | N/A |
Expected Spectroscopic Signatures:
-
¹H NMR: The spectrum will be dominated by the enol tautomer. Expect a singlet for the enolic proton (δ > 10 ppm), a singlet for the vinyl proton (δ ~ 6.0-6.5 ppm), and complex multiplets in the aromatic region (δ ~ 7.0-8.0 ppm) due to H-F coupling.
-
¹⁹F NMR: Two distinct signals are expected. A singlet for the -CF₃ group and another signal for the fluorine atom on the phenyl ring.
-
¹³C NMR: Key signals include two carbonyl carbons (one for the keto, one for the enol form), a quartet for the -CF₃ carbon (due to ¹JCF coupling), and aromatic carbons showing C-F coupling.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be clearly visible. Characteristic fragmentation would involve the loss of CF₃ and cleavage around the carbonyl groups.
-
Infrared (IR) Spectroscopy: A broad O-H stretch (~3200-2500 cm⁻¹) for the enol, strong C=O stretching frequencies (~1600-1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).
Applications in Drug Development and Materials Science
The true value of 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione lies in its utility as a versatile synthon.
A. Medicinal Chemistry and Heterocyclic Synthesis
Trifluoromethyl-β-diketones are pivotal precursors for a wide array of heterocyclic compounds.[6] Their reaction with binucleophiles like hydrazine or hydroxylamine provides a direct route to pyrazoles and isoxazoles, respectively. These scaffolds are prevalent in a vast number of approved drugs.
Rationale for Use in Drug Design:
-
Metabolic Blocking: The C-F bond is exceptionally strong. Introducing a CF₃ group can block metabolically labile sites in a drug candidate, increasing its half-life and bioavailability.[10][12]
-
Enhanced Potency: The high electronegativity of fluorine can alter the electronic distribution of a molecule, leading to stronger interactions (e.g., hydrogen bonds, dipole interactions) with the target protein, thereby enhancing potency.[8][10]
-
Improved Pharmacokinetics: Fluorine substitution can increase lipophilicity, which often improves membrane permeability and oral absorption.[8][12]
Caption: Synthesis of pyrazole core from a β-diketone.
B. Coordination Chemistry and Advanced Materials
The enolate form of β-diketones acts as a powerful bidentate chelating ligand for a wide range of metal ions. The fluorine atoms enhance the Lewis acidity of the ligand, leading to the formation of highly stable metal complexes. These complexes find applications as:
-
Catalysts: In various organic transformations.
-
Luminescent Materials: Lanthanide complexes with these ligands are known for their strong and sharp emission properties, making them useful in sensors and optical devices.
Conclusion
4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione stands as a strategically designed chemical entity with significant potential for advanced applications. While its direct characterization data is sparse, a robust understanding can be built from its close chemical relatives. The synthetic accessibility via the Claisen condensation, combined with the powerful influence of its dual-fluorinated structure, makes it a valuable tool for researchers aiming to innovate in medicinal chemistry and materials science. This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in demanding research and development environments.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.
- How Is Fluorine Used in the Medical Field? - Inhance Technologies. (2025, January 27). Inhance Technologies.
- O'Hagan, D. (2008, October 4). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015, July 22). Applications of Fluorine in Medicinal Chemistry. ACS Publications.
- Singh, I., Kumar, A., & Kumar, A. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
- 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Postovoy, P. A., et al. (2021, October 13). Recent Developments in the Synthesis of β-Diketones. MDPI.
- Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. (2024, February 21). PubMed.
- A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2018, December 27). PMC.
- Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles | Request PDF. (n.d.). ResearchGate.
- 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione synthesis - ChemicalBook. (n.d.). ChemicalBook.
- 4,4,4-Trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione | CAS 582-65-0 | SCBT. (n.d.). Santa Cruz Biotechnology.
- 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione. (n.d.). MilliporeSigma.
- Trifluoromethyl ketones: properties, preparation, and application. (n.d.). Chemical Communications (RSC Publishing).
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione - Guidechem. (n.d.). Guidechem.
- Synthesis and Structure of Novel 1Aryl4,4,4-trichloro-1,3-butanediones. (2025, August 6). ResearchGate.
- The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (2008, October 20). ResearchGate.
- 4,4,4-Trifluoro-1-(2-furanyl)-1,3-butanedione - PubChem. (n.d.). PubChem.
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione - PubChem. (n.d.). PubChem.
- Flores, A. F. C., et al. (2011, November 1). Synthesis and Structure of Novel 1-Aryl-4,4,4-trichloro-1,3-butanediones. Taylor & Francis.
- Chemistry of fluoro-substituted beta-diketones and their derivatives. (2015, June 7). ResearchGate.
- 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-. (n.d.). NIST WebBook.
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Reid, J. C., & Calvin, M. (n.d.). Some New β-Diketones Containing the Trifluoromethyl Group1a. Journal of the American Chemical Society.
- Claisen condensation - Wikipedia. (n.d.). Wikipedia.
- Claisen Condensation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl- [webbook.nist.gov]
- 4. 4,4,4-Trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione | CAS 582-65-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 4,4,4-Trifluoro-1-(2-furanyl)-1,3-butanedione | C8H5F3O3 | CID 67594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. inhancetechnologies.com [inhancetechnologies.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Claisen condensation - Wikipedia [en.wikipedia.org]
- 14. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione synthesis - chemicalbook [chemicalbook.com]
- 16. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4,4,4-三氟-1-(2-呋喃基)-1,3-丁二酮 99% | Sigma-Aldrich [sigmaaldrich.cn]
spectroscopic data for 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione
Executive Summary & Chemical Identity
Target Molecule: 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione
Common Aliases: 2-Fluorobenzoyltrifluoroacetone; 2-F-BTFA;
This guide provides an in-depth spectroscopic and synthetic analysis of 4,4,4-trifluoro-1-(2-fluorophenyl)butane-1,3-dione. As a fluorinated
Structural Dynamics: The Keto-Enol Equilibrium
Understanding the tautomeric state is a prerequisite for interpreting the spectroscopic data. Unlike simple ketones, fluorinated
Mechanism of Stabilization
The cis-enol form is stabilized by two factors:
-
Intramolecular Hydrogen Bonding: A strong 6-membered chelate ring forms between the enol proton and the carbonyl oxygen.
-
Electronic Effects: The strongly electron-withdrawing
group increases the acidity of the -protons, driving enolization. The conjugation usually extends from the aromatic ring through the enol double bond.
Tautomeric Pathway Diagram
The following diagram illustrates the equilibrium, highlighting the dominant cis-enol species observed in NMR.
Synthesis Protocol
The synthesis follows a Claisen condensation mechanism. This protocol is self-validating: the formation of the enol is indicated by a color change (often yellow/orange) and the disappearance of the starting acetophenone ketone peak in TLC/NMR.
Reagents:
-
2-Fluoroacetophenone (1.0 eq)
-
Ethyl trifluoroacetate (1.2 eq)
-
Sodium Hydride (NaH, 60% in oil) or Sodium Ethoxide (NaOEt) (1.5 eq)
-
Solvent: Anhydrous THF or Ether.[1]
Step-by-Step Workflow
-
Activation: Suspend NaH in anhydrous THF under inert atmosphere (
or Ar). -
Deprotonation: Add 2-fluoroacetophenone dropwise at 0°C. Stir for 30 mins to generate the enolate.
-
Acylation: Add ethyl trifluoroacetate dropwise. The
group activates the ester for nucleophilic attack. -
Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours.
-
Workup (Critical): The product exists as a sodium salt. Quench with dilute HCl to reprotonate the enolate to the free
-diketone. Extract with Dichloromethane (DCM).
Figure 2: Claisen condensation workflow. The acidic quench is required to liberate the ligand from its sodium salt.
Spectroscopic Characterization
The following data represents the expected signals for the cis-enol tautomer, which is the relevant species for characterization and quality control.
A. Nuclear Magnetic Resonance (NMR)[3][4][5][6][7][8]
Solvent:
1H NMR (Proton)
The diagnostic signal is the enolic -OH proton, appearing very far downfield due to deshielding by the chelate ring.
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Enol -OH | 14.5 – 15.8 | Broad Singlet | 1H | Enolic hydroxyl (Intramolecular H-bond) |
| Aromatic | 7.90 – 8.00 | Multiplet | 1H | H-6 (Adjacent to Carbonyl, deshielded) |
| Aromatic | 7.50 – 7.65 | Multiplet | 1H | H-4 (Para to Carbonyl) |
| Aromatic | 7.15 – 7.35 | Multiplet | 2H | H-3, H-5 (Adjacent to Fluorine) |
| Methine | 6.60 – 6.80 | Singlet | 1H |
Note on Aromatic Region: The 2-Fluoro substituent creates a complex splitting pattern (ABCDX system) due to
19F NMR (Fluorine)
Crucial for purity analysis. Integration should show a 3:1 ratio between the
| Group | Shift ( | Pattern | Assignment |
| -76.0 to -77.0 | Singlet | Trifluoromethyl group | |
| Ar-F | -108.0 to -112.0 | Multiplet | Ortho-Fluorine on phenyl ring |
Validation Check: If a signal appears around -80 to -82 ppm (small intensity), it indicates the presence of the diketo tautomer or a hydrate impurity.
B. Infrared Spectroscopy (FT-IR)
The spectrum is dominated by the conjugated enol system.
| Wavenumber ( | Assignment | Notes |
| 3100 – 2500 | O-H Stretch | Very broad, weak (indicates chelation) |
| 1600 – 1640 | C=O Stretch | Shifted lower due to conjugation/H-bonding |
| 1580 | C=C Stretch | Enol double bond |
| 1100 – 1250 | C-F Stretch | Strong, multiple bands ( |
C. Mass Spectrometry (EI-MS)
Molecular Ion (
Fragmentation Pattern:
-
m/z 234: Parent Ion (
). -
m/z 165: Loss of
( ). This is the base peak in many trifluoro-diketones. -
m/z 123: 2-Fluorobenzoyl cation (
). -
m/z 95: 2-Fluorophenyl cation (
).
Applications & Handling
Coordination Chemistry
This ligand is specifically designed for Lanthanide sensitization . The triplet state energy of the 2-F-BTFA ligand is tuned to transfer energy efficiently to the resonance levels of Europium (Eu
-
Protocol: Dissolve ligand (3 eq) and Ln(NO3)3 (1 eq) in Ethanol. Add base (e.g., NaOH) to deprotonate the enol. The complex precipitates or forms a luminescent solution.
Safety Note
-
Toxicity: Fluorinated
-diketones can be irritants. -
Volatility: The free ligand is somewhat volatile; store at 2-8°C.
References
-
Sloop, J. C., et al. (2006).[2] "Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones." Journal of Fluorine Chemistry.
-
Binnemans, K. (2005). "Rare-Earth Beta-Diketonates." Handbook on the Physics and Chemistry of Rare Earths.
-
Sigma-Aldrich. "Product Specification: 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione (Analogous Reference)."
-
PubChem. "4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione (Spectroscopic Analog)." National Library of Medicine.
Sources
1H and 19F NMR of 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione
Introduction
4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione is an unsymmetrical β-diketone, a class of molecules renowned for their utility as versatile building blocks in organic synthesis and as powerful chelating agents for metal ions. The presence of two distinct fluorine environments—a trifluoromethyl (CF₃) group and a fluorophenyl moiety—imparts unique electronic properties and makes this compound particularly interesting for applications in materials science, catalysis, and pharmaceutical development. A comprehensive structural elucidation is paramount for understanding its reactivity and function.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combined ¹H and ¹⁹F approach, stands as the definitive analytical tool for this purpose. This guide provides an in-depth analysis of the NMR spectroscopic features of this molecule, grounded in the fundamental principles of chemical structure and dynamic equilibria. We will explore the causality behind spectral observations, detail robust experimental protocols, and present a framework for confident spectral interpretation for researchers, scientists, and drug development professionals.
The Core Principle: Keto-Enol Tautomerism
The defining characteristic of β-dicarbonyl compounds in solution is their existence as a dynamic equilibrium between two constitutional isomers: a keto form and an enol form. This process is known as keto-enol tautomerism.[1] For 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione, this equilibrium is slow on the NMR timescale, meaning that distinct sets of signals for both the keto and enol tautomers can be observed and quantified simultaneously in a single spectrum.[2][3][4]
The equilibrium's position is heavily influenced by several factors:
-
Electronic Effects : The strongly electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the adjacent methylene protons, thereby stabilizing the conjugate base and favoring the formation of the enol tautomer.[5]
-
Intramolecular Hydrogen Bonding : The enol form is substantially stabilized by the formation of a strong, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[6][7] This chelation is a dominant factor in favoring the enol form in non-polar solvents.
-
Solvent Effects : The choice of solvent plays a critical role in shifting the equilibrium.[8] Polar, protic solvents can disrupt the internal hydrogen bond of the enol by competing for hydrogen bonding, thus shifting the equilibrium toward the more polar keto tautomer.[9][10] Conversely, non-polar solvents like CDCl₃ or C₆D₆ stabilize the less polar, chelated enol form.
Caption: Keto-Enol tautomeric equilibrium in the subject molecule.
¹H NMR Spectral Analysis: A Tale of Two Tautomers
The ¹H NMR spectrum provides a clear and quantitative window into the keto-enol equilibrium. Each tautomer presents a distinct set of proton signals.
Signals of the Keto Tautomer:
-
Methylene Protons (Hα) : These protons, situated between the two carbonyl groups, are expected to appear as a sharp singlet. Their chemical shift is typically in the range of 3.8-4.5 ppm, shifted downfield due to the deshielding effect of the adjacent carbonyls.
-
Aromatic Protons : The 2-fluorophenyl group will display a complex set of multiplets between 7.0 and 8.0 ppm. The splitting patterns arise from both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings.
Signals of the Enol Tautomer:
-
Vinyl Proton (Hβ) : The proton on the carbon-carbon double bond of the enol appears as a singlet, typically found in the 6.0-6.8 ppm region. The absence of an adjacent proton simplifies its multiplicity.
-
Enolic Hydroxyl Proton (-OH) : Due to the strong intramolecular hydrogen bond, this proton is highly deshielded and appears as a broad singlet far downfield, often between 13.0 and 16.0 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature.
-
Aromatic Protons : The signals for the 2-fluorophenyl group in the enol form will have slightly different chemical shifts and coupling patterns compared to the keto form due to the altered electronic structure of the conjugated system.
Quantitative Analysis: The ratio of the two tautomers can be accurately determined by comparing the integration of non-overlapping signals unique to each form. The most reliable signals for this purpose are the keto methylene singlet (Hα, integrating to 2H) and the enol vinyl singlet (Hβ, integrating to 1H).
Keto:Enol Ratio = [Integration(Hα) / 2] / [Integration(Hβ)]
¹⁹F NMR Spectral Analysis: Probing the Fluorine Environments
¹⁹F NMR spectroscopy offers high sensitivity and a wide chemical shift range, making it exceptionally well-suited for analyzing fluorinated compounds.[11][12] For this molecule, two distinct fluorine signals are expected for each tautomer.
Signals of the Keto Tautomer:
-
Trifluoromethyl Group (-CF₃) : This group will give rise to a singlet around -75 to -82 ppm (relative to CFCl₃). Long-range coupling to the methylene or aromatic protons is typically too small to be resolved in a standard spectrum.
-
Aromatic Fluorine (-ArF) : The single fluorine on the phenyl ring will appear as a complex multiplet, split by the neighboring aromatic protons. Its chemical shift is expected in the range of -100 to -120 ppm.
Signals of the Enol Tautomer:
-
Trifluoromethyl Group (-CF₃) : The electronic environment of the CF₃ group is different in the conjugated enol system compared to the keto form. This results in a distinct chemical shift, often slightly shielded (more upfield) relative to the keto signal.[10]
-
Aromatic Fluorine (-ArF) : Similar to the CF₃ group, the chemical shift of the aromatic fluorine will differ from that of the keto tautomer due to the altered conjugation and electronic distribution in the enol form.
The ability to resolve and assign separate signals for both fluorine environments in both tautomers provides unambiguous confirmation of the equilibrium and the structural integrity of the molecule.
Data Presentation: Predicted NMR Parameters
The following table summarizes the expected ¹H and ¹⁹F NMR data for 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione in a non-polar solvent like CDCl₃, where the enol form is expected to predominate.
| Tautomer | Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| Enol | ¹H | Enolic OH | 13.0 - 15.0 | br s | - |
| ¹H | Aromatic | 7.0 - 8.1 | m | - | |
| ¹H | Vinyl Hβ | 6.5 - 6.8 | s | - | |
| ¹⁹F | -ArF | -105 to -115 | m | - | |
| ¹⁹F | -CF ₃ | -77 to -80 | s | - | |
| Keto | ¹H | Aromatic | 7.1 - 8.2 | m | - |
| ¹H | Methylene Hα | 4.1 - 4.4 | s | - | |
| ¹⁹F | -ArF | -108 to -118 | m | - | |
| ¹⁹F | -CF ₃ | -80 to -83 | t | ⁴JHF ≈ 1-2 Hz |
Chemical shifts (δ) are referenced to TMS for ¹H and CFCl₃ for ¹⁹F. Multiplicity: s = singlet, br s = broad singlet, t = triplet, m = multiplet.
Experimental Protocols: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data requires a systematic and validated approach.
Caption: A validated workflow for NMR data acquisition and analysis.
1. Sample Preparation
-
Objective : To prepare a homogeneous solution of the analyte at a suitable concentration in a deuterated solvent.
-
Protocol :
-
Weigh approximately 5-10 mg of 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione directly into a clean, dry NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃). Using a solvent with low residual water is critical to avoid exchange with the enolic proton.
-
Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, particle-free solution is required.
-
-
Causality : CDCl₃ is chosen as a non-polar solvent to favor the enol form, simplifying initial analysis. The concentration is optimized for good signal-to-noise without causing significant line broadening.
2. ¹H NMR Spectrum Acquisition
-
Objective : To obtain a high-resolution proton spectrum with accurate integrals.
-
Protocol :
-
Insert the sample into the NMR spectrometer and lock onto the deuterium signal of CDCl₃.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire the spectrum using a standard 30° pulse sequence (e.g., 'zg30' on Bruker systems).
-
Set the spectral width to cover a range from -2 to 16 ppm.
-
Use a relaxation delay (D1) of at least 2 seconds and acquire 16 scans.
-
-
Causality : A 30° pulse angle and a 2-second relaxation delay ensure the measurement is semi-quantitative, providing reliable integration values for determining the tautomeric ratio. Shimming is crucial for resolving complex multiplets in the aromatic region.
3. ¹⁹F NMR Spectrum Acquisition
-
Objective : To obtain a high-resolution fluorine spectrum, often with proton decoupling to simplify multiplets.
-
Protocol :
-
Tune the NMR probe for the ¹⁹F frequency.
-
Set the spectral center to approximately -95 ppm with a spectral width of ~200 ppm to ensure all fluorine signals are captured.
-
Acquire a standard ¹⁹F spectrum. For enhanced clarity, acquire a second spectrum using a proton-decoupling pulse sequence.[11] This will collapse the multiplets arising from ¹H-¹⁹F coupling into singlets, simplifying assignment.[13]
-
Use a relaxation delay of 2-5 seconds and acquire 64-128 scans.
-
-
Causality : Proton decoupling is a powerful technique that removes the complexity of H-F coupling, making it easier to identify the chemical shifts of the -CF₃ and -ArF groups for each tautomer.
Conclusion
The comprehensive NMR analysis of 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione is a prime example of how modern spectroscopy can unravel complex structural and dynamic information. By leveraging both ¹H and ¹⁹F NMR, we can unequivocally identify the presence of the keto-enol tautomeric equilibrium, quantify the relative populations of each form, and assign every chemical environment within the molecule. This detailed characterization is the foundational step for any further research or application, providing the molecular-level insight necessary for rational design and development in the chemical and pharmaceutical sciences.
References
-
D. L. Sardella, D. H. Heinert, and B. L. Shapiro. (1969). Keto–Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. Journal of Organic Chemistry. [Link]
-
S. Laurella, M. Sierra, J. Furlong, and P. J. Furlong. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Scientific Research Publishing. [Link]
-
ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University. [Link]
-
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa. [Link]
-
P. Novak, S. Uršić, and D. Vikić-Topić. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta. [Link]
-
A. D. B. Vaz, et al. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]
-
S. L. S. Sloop, et al. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. [Link]
-
J. A. DiVerdi. NMR Determination of Keto-Enol Equilibrium Constants. University of Colorado. [Link]
-
Prof. Joseph Hornak. 19Flourine NMR. Rochester Institute of Technology. [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
-
J. T. Sloop, et al. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry. [Link]
-
Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]
-
J. C. DiCesare, et al. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. ResearchGate. [Link]
-
Magritek. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
-
L. W. Reeves. (1957). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. [Link]
-
P. E. Hansen, et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. [Link]
-
UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]
-
SpectraBase. 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione, 99%. [Link]
-
PubChem. 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione. [Link]
-
Pharmaffiliates. 4,4,4-Trifluoro-1-[2-(methyl)phenyl]-butane-1,3-dione. [Link]
Sources
- 1. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. dovepress.com [dovepress.com]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 13. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione
Executive Summary & Chemical Profile[1][2]
Welcome to the Process Development Support Center. You are likely synthesizing 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione (CAS: 110928-68-2 / Generic analogues), a critical fluorinated building block often used in the synthesis of pyrazole-based agrochemicals (SDHI fungicides) and p38 MAP kinase inhibitors.
This guide addresses the transition from gram-scale discovery (often using LDA at -78°C) to kilogram-scale production (using alkoxides at manageable temperatures).
Chemical Profile
| Property | Specification |
| Target Molecule | 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione |
| Key Reactants | 2'-Fluoroacetophenone + Ethyl Trifluoroacetate (ETFA) |
| Reaction Type | Claisen Condensation |
| Critical Hazard | ETFA is highly flammable and corrosive; Fluoride waste generation. |
| Thermodynamics | Exothermic ( |
Process Workflow & Mechanism (Visualized)
The following diagram outlines the industrial preferred route (Sodium Alkoxide) versus the laboratory route (Lithium Amide), highlighting Critical Control Points (CCPs).
Caption: Process flow comparing Lab vs. Industrial routes. Note the critical "Enolate Formation" step where viscosity spikes.
Technical Support Tickets (Troubleshooting)
Ticket #001: Reaction Mixture Solidification ("The Cement Effect")
User Report: "During the addition of the base (NaOMe) to the mixture of ketone and ester in Toluene, the reaction turned into a solid yellow brick. The impeller shaft broke."
Root Cause: In non-polar solvents (Toluene) or concentrated alcoholic solutions, the sodium enolate of the diketone is insoluble. It forms a dense lattice structure that creates extreme shear stress on agitators.
Troubleshooting Protocol:
-
Solvent Swap: Switch to MTBE (Methyl tert-butyl ether) or THF . The sodium enolate is partially soluble or forms a looser slurry in ethers compared to toluene or pure hydrocarbons.
-
Dilution: Ensure your solvent volume is at least 10-12 L/kg of starting ketone.
-
Dosing Order Reversal:
Ticket #002: Low Yield & Hydrate Impurities
User Report: "NMR shows the product, but the integration is messy. There is a broad peak around 4-6 ppm, and the melting point is off. Yield is only 40%."
Root Cause:
Trifluoro-
Troubleshooting Protocol:
-
Confirm Species: Run a
NMR. The hydrate shift differs from the keto-enol shift.[4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Dehydration Step: If you used an aqueous workup, you likely isolated the hydrate.
-
Fix: Dissolve the crude solid in Toluene .
-
Action: Reflux with a Dean-Stark trap to remove water azeotropically.
-
Result: The equilibrium will shift back to the dione form.
-
-
Moisture Control: Ensure the Ethyl Trifluoroacetate (ETFA) is dry. ETFA hydrolyzes rapidly to Trifluoroacetic acid (TFA) in the presence of moisture, which kills the base and stops the Claisen condensation.
Ticket #003: Safety - ETFA Handling
User Report: "We are scaling up to 5kg. The safety officer flagged Ethyl Trifluoroacetate."
Hazard Mitigation:
-
Flash Point: ETFA has a low flash point (~ -1°C to 16°C depending on purity). Ground all equipment.
-
Corrosivity: It hydrolyzes to HF and TFA on contact with mucosal membranes. Full PPE (Face shield + chemically resistant gloves) is mandatory.
-
Venting: The reaction generates ethanol (if using NaOEt).[5] Ensure the condenser is rated for the vapor load to prevent pressure buildup.
Validated Scale-Up Protocol (100g Basis)
Objective: Synthesis of 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione via Claisen Condensation.
Reagents:
-
2'-Fluoroacetophenone: 100.0 g (0.724 mol)
-
Ethyl Trifluoroacetate (ETFA): 123.4 g (0.869 mol, 1.2 equiv)
-
Sodium Methoxide (25% in MeOH): 187.0 g (0.869 mol, 1.2 equiv)
-
MTBE (Solvent): 1000 mL
Step-by-Step:
-
Setup: Dry a 3-neck 2L flask. Equip with mechanical stirrer (high torque), internal thermometer, and dropping funnel. Purge with
. -
Charging: Charge MTBE and 2'-Fluoroacetophenone. Cool to 0°C .
-
Base Addition: Add Sodium Methoxide solution dropwise. Note: Slight exotherm.
-
Ester Addition (The Critical Step):
-
Add ETFA dropwise over 60-90 minutes .
-
Control: Maintain internal temperature < 10°C .
-
Observation: The mixture will turn yellow/orange and thicken. Increase stirring speed as viscosity rises.
-
-
Reaction: Allow to warm to 20-25°C and stir for 12 hours.
-
Check: TLC or HPLC should show <1% starting ketone.
-
-
Quench/Workup:
-
Cool back to 0°C .
-
Slowly add 3M HCl (300 mL) . Caution: Vigorous exotherm and gas evolution.
-
Stir until the solid enolate dissolves and two clear layers form.
-
-
Isolation:
-
Separate the organic (MTBE) layer.
-
Extract aqueous layer 1x with MTBE.
-
Wash combined organics with Brine.
-
Dry over
.
-
-
Purification:
-
Concentrate under reduced pressure.
-
Crucial: If a solid hydrate forms, redissolve in Toluene, reflux (Dean-Stark), and concentrate again to obtain the oil/solid keto-enol form.
-
Recrystallize from Hexane/Ethanol if high purity is required.
-
Decision Logic: Troubleshooting Tree
Use this logic flow to diagnose failures in real-time.
Caption: Diagnostic logic for common scale-up failures.
References
-
Fisher Scientific. (2023). Safety Data Sheet: Ethyl trifluoroacetate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione. PMC. Retrieved from [Link]
-
Google Patents. (2011). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[6] Retrieved from
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Claisen condensation reaction - Examples and Mechanism [chemicalnote.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
Technical Support Center: Resolving Spectral Anomalies in 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione
Case ID: TF-BD-13-NMR Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely observing "phantom impurities." 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione is a chemically dynamic system. Its NMR spectrum is rarely a clean, single set of peaks due to three intrinsic factors: keto-enol tautomerism , gem-diol hydration (caused by the electron-withdrawing
This guide provides a systematic workflow to distinguish between these intrinsic spectral features and actual chemical contamination.
Part 1: Diagnostic Workflow
Before attempting purification, you must characterize the nature of the "impurity." Use the following decision tree to classify your spectral anomalies.
Figure 1: Diagnostic logic flow for identifying spectral anomalies in fluorinated
Part 2: The "Phantom" Impurities (Intrinsic Features)
1. The Tautomer Trap (Keto vs. Enol)
The Issue: Users often integrate the spectrum and find a "major impurity" (20-40%) that integrates perfectly with itself but not the main compound.
The Science: The
| Feature | Enol Form (Dominant in | Keto Form (Visible in DMSO) |
| Structure | ||
| Key Proton | ||
| OH Proton | Enolic | N/A |
| ~ -76.0 ppm | ~ -78.5 ppm |
Troubleshooting Protocol:
-
Run the sample in
. -
Run the same sample in
. -
Result: If the ratio of the two species changes drastically, they are tautomers, not impurities. Do not attempt to purify.
2. The Hydrate Hazard (Gem-Diol Formation)
The Issue: New peaks appear upfield, and the oily product solidifies or becomes gummy.
The Science: The carbonyl adjacent to the
Troubleshooting Protocol:
-
Diagnosis: Look for a loss of the enolic proton (>14 ppm) and the appearance of a broad
peak around 3-5 ppm. -
Remediation: Dissolve in toluene and reflux with a Dean-Stark trap or store in a desiccator with
under vacuum for 24 hours.
3. Rotational Isomerism (The Ortho-Fluorine Effect)
The Issue: Peaks appear broad or "split" at the base, resembling poor shimming. The Science: The fluorine atom at the ortho position on the phenyl ring creates steric clash with the carbonyl oxygen. This restricts rotation around the phenyl-carbonyl bond, creating distinct conformers that exchange slowly on the NMR timescale at room temperature.
Troubleshooting Protocol:
-
Diagnosis: Heat the NMR probe to 50°C (323 K).
-
Result: If the peaks sharpen and coalesce into singletons, this is dynamic rotational isomerism.
Part 3: Resolving Real Impurities (Purification Protocol)
If the diagnostic steps above confirm a chemical impurity (likely starting materials: 2-fluoroacetophenone or ethyl trifluoroacetate), standard silica chromatography often fails due to the compound's acidity and "streaking" on the column.
The Solution: Copper(II) Chelation.[1][2][3]
Figure 2: Copper chelation workflow for purifying
Step-by-Step Protocol:
-
Complexation: Dissolve impure diketone (1 eq) in Methanol. Add a saturated aqueous solution of Copper(II) Acetate (0.6 eq).
-
Precipitation: A grey-green or blue precipitate (the
complex) will form immediately. Stir for 1 hour. -
Filtration: Filter the solid. The filtrate contains your impurities (unreacted ketone/ester).
-
Washing: Wash the solid cake thoroughly with water, then cold methanol, then hexane.
-
Hydrolysis: Suspend the solid in Diethyl Ether. Add 10%
(or ) and shake in a separatory funnel until the solid disappears and the ether layer turns yellow/orange (color of the free ligand). -
Isolation: Separate the ether layer, dry over
, and evaporate.
Part 4: Frequently Asked Questions (FAQ)
Q: Why do I see multiple Fluorine peaks in
- Group: Appears around -76 to -78 ppm .
-
Aromatic Fluorine (
): Appears around -110 to -115 ppm . Note: If you see "doubling" of these peaks, refer to the Tautomerism section.
Q: Can I use silica gel chromatography?
A: It is difficult. The enol form is acidic (
Q: My sample turned into a solid white mass after leaving the cap off. Is it ruined? A: No, it has hydrated. Dissolve it in toluene and reflux to drive off the water (dehydration), and the keto-enol form will return.
References
-
Sloop, J. C., et al. (2006).[4][5] "Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones." Journal of Fluorine Chemistry, 127(7), 880-888.[4]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Provides standard shifts for vs Ar-F).
-
Reid, J. C., & Calvin, M. (1950). "Some New β-Diketones Containing the Trifluoromethyl Group." Journal of the American Chemical Society, 72(7), 2948–2952. (Foundational work on synthesis and copper chelation purification).
-
Bunting, J. W., et al. (1995). "The acidity and tautomerism of β-diketones in aqueous solution." Canadian Journal of Chemistry, 73, 1305–1311.[6] [6]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazole Derivatives from 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione
Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing pharmacological properties.[1] Fluorination can modulate lipophilicity, improve metabolic stability, and increase binding affinity to target proteins.[1] The precursor molecule, 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione, serves as an exemplary building block for creating such pharmacologically active compounds. As a trifluoromethyl-β-diketone, it is highly reactive and ideally suited for synthesizing a class of five-membered heterocyclic compounds known as pyrazoles.[2][3]
This guide provides an in-depth comparison of the biological activities of pyrazole derivatives synthesized from this fluorinated precursor. We will focus on two primary therapeutic areas where these compounds show significant promise: anti-inflammatory and anticancer applications. This analysis will objectively compare their performance against established alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Part 1: Synthesis of Trifluoromethyl Pyrazole Derivatives
The cornerstone of creating these bioactive molecules is the cyclocondensation reaction between a 1,3-dicarbonyl compound (the precursor) and a hydrazine derivative.[2] This is a robust and efficient method for forming the pyrazole ring. The presence of the trifluoromethyl (-CF3) group on the β-diketone is critical, as this moiety is often associated with enhanced biological activity, particularly in enzyme inhibition.[4][5]
General Synthesis Workflow
The reaction proceeds by adding hydrazine hydrate dropwise to the β-diketone precursor dissolved in a suitable solvent, such as ethanol. The mixture is then refluxed, often with a catalytic amount of acid, to drive the dehydration and cyclization, yielding the 3-(trifluoromethyl)-5-(2-fluorophenyl)-1H-pyrazole derivative.
Caption: Synthesis workflow for pyrazole derivatives.
Experimental Protocol: Synthesis of 3-(trifluoromethyl)-5-(2-fluorophenyl)-1H-pyrazole
This protocol is a generalized procedure based on established methods for pyrazole synthesis from β-diketones.[3]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione in 30 mL of absolute ethanol.
-
Reagent Addition: While stirring, add 10 mmol of hydrazine hydrate dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Isolation: Pour the concentrated residue into ice-cold water. The solid product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Comparative Analysis of Anti-inflammatory Activity
A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][6] This positions them as compelling alternatives to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Mechanism of Action: Selective COX-2 Inhibition
The COX enzyme has two primary isoforms: COX-1 and COX-2.[7] COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa.[8] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates the production of prostaglandins responsible for pain and swelling.[9][10]
Non-selective NSAIDs (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2, which provides anti-inflammatory relief but can lead to gastrointestinal side effects.[11] Selective COX-2 inhibitors, such as Celecoxib, were developed to target inflammation specifically while minimizing these adverse effects.[8][12] The trifluoromethyl-pyrazole derivatives derived from our precursor often fall into this selective inhibitor class. Their structure allows them to bind effectively to a specific hydrophilic side pocket present in the COX-2 active site but not in COX-1.[10][11]
Caption: Workflow for an in vitro COX inhibition assay.
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in COX Assay Buffer to achieve a range of desired concentrations.
-
Plate Setup: In a 96-well opaque microplate, add COX Assay Buffer, Heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the diluted test compound to the 'inhibitor' wells and a solvent vehicle (DMSO) to the '100% activity' control wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme. [13]4. Reaction Initiation: Initiate the enzymatic reaction by adding a solution of Arachidonic Acid and a fluorometric probe to all wells. [14]5. Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/587 nm) for 5-10 minutes. [14]6. Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Part 3: Comparative Analysis of Anticancer Activity
Beyond inflammation, the overexpression of COX-2 has been linked to the progression of various cancers, making COX-2 inhibitors a subject of interest in oncology. [15][16]Furthermore, pyrazole derivatives can exhibit cytotoxic effects through COX-independent mechanisms. [3]
Performance Comparison: In Vitro Cytotoxicity
The anticancer potential of a compound is evaluated by its ability to inhibit the growth or kill cancer cells. The GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) is determined using cell viability assays. A study reported that a pyrazole synthesized from a similar precursor, 3-(trifluoromethyl)-5-phenyl-1H-pyrazole, showed moderate cytotoxicity against human cancer cell lines. [3]
| Compound | Cell Line | Cancer Type | GI₅₀ / IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 | Breast | 81.48 ± 0.89 | [3] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | CFPAC-1 | Pancreatic | 61.7 ± 4.9 | [3] |
| Cisplatin (Standard) | Various | Multiple | ~1-10 (Varies widely) | [3] |
| Gemcitabine (Standard) | Various | Multiple | ~0.01-1 (Varies widely) | [3]|
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [17][18]Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. [17]The amount of formazan produced is proportional to the number of viable cells.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include wells with untreated cells (negative control) and a standard cytotoxic drug (positive control).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. [17]5. Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). [17]6. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals. [19]7. Data Acquisition: Allow the plate to stand overnight in the incubator to ensure complete solubilization. [17]Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. [17]8. Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability percentage against the logarithm of the compound concentration to determine the GI₅₀ or IC₅₀ value.
Conclusion and Future Outlook
Compounds derived from 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione, particularly trifluoromethyl-substituted pyrazoles, represent a highly promising class of molecules with significant biological activity. As selective COX-2 inhibitors, they offer a compelling profile for anti-inflammatory applications, with potency comparable to or exceeding established drugs like Celecoxib, while promising a better safety profile than non-selective NSAIDs. Furthermore, their demonstrated cytotoxic effects against cancer cell lines open a second avenue for therapeutic development.
The dual-fluorinated nature of the precursor (a trifluoromethyl group and a fluorophenyl group) likely contributes to the enhanced potency and favorable pharmacokinetic properties of the resulting derivatives. Future research should focus on expanding the library of these pyrazoles through varied substitutions on the pyrazole nitrogen and the phenyl ring to further optimize selectivity and potency. In vivo studies are the necessary next step to validate the efficacy and safety of these lead compounds in preclinical models of inflammation and cancer.
References
-
Study.com. Celecoxib: Mechanism of Action & Structure. [Link]
-
Wikipedia. Celecoxib. [Link]
-
Medical News. Celebrex (Celecoxib) Pharmacology. [Link]
-
StatPearls - NCBI Bookshelf. Celecoxib. [Link]
-
PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
Egyptian Pharmaceutical Journal. Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. [Link]
-
ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]
-
Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
PubMed. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. [Link]
-
Assay Guidance Manual - NCBI Bookshelf. Cell Viability Assays. [Link]
-
MDPI. Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. [Link]
-
MDPI. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]
-
PubMed. Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. [Link]
-
International Journal of ChemTech Research. Synthesis of fluorinated pyrazolines as an anti-inflammatory agents containing pyrazole moiety. [Link]
-
Academic Journals. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]
-
ResearchGate. Synthesis of Sulfur-Containing Trifluoromethyl-1H-pyrazoles from 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Request PDF. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PMC. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
eGrove. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. [Link]
-
PMC. Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts. [Link]
-
ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. [Link]
-
PubMed. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. [Link]
-
LITFL. COX II Inhibitors. [Link]
-
Wikipedia. Cyclooxygenase-2 inhibitor. [Link]
-
Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]
-
SciELO. Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. [Link]
-
National University of Pharmacy. Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]
-
PMC. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. [Link]
-
Frontiers. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. litfl.com [litfl.com]
- 9. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 10. news-medical.net [news-medical.net]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. ClinPGx [clinpgx.org]
- 16. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
assessing the purity of synthesized 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione
Publish Comparison Guide: Assessing the Purity of 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione
Executive Summary: The Purity Paradox of Fluorinated -Diketones
In the synthesis of fluorinated ligands like 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione (hereafter 2-F-TFPB ), standard purity assessments often fail. Researchers frequently encounter a "Purity Paradox": a sample appearing >99% pure by GC-MS may show only 92% purity by qNMR, or display split peaks in HPLC that resemble impurities but are actually tautomers.
This guide compares the three dominant analytical methodologies—19F qNMR , HPLC-UV , and GC-MS —to establish a definitive protocol for assessing 2-F-TFPB. It validates why 19F qNMR is the superior "Gold Standard" for absolute purity, while HPLC and GC serve specific, limited roles in impurity profiling.
Chemical Context & The Challenge
Target Molecule: 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione Role: A bidentate ligand used in coordination chemistry (Lanthanide luminescence, catalysis) and heterocyclic synthesis (pyrazoles). Synthesis Route: Claisen condensation of 2-fluoroacetophenone with ethyl trifluoroacetate using a base (NaOMe or LiHMDS).
The Analytical Challenge:
-
Keto-Enol Tautomerism: 2-F-TFPB exists in a dynamic equilibrium between the diketo form and the cis-enol form (stabilized by intramolecular H-bonding). This equilibrium is solvent-dependent and slow enough on the NMR timescale to show distinct species, yet fast enough to cause peak splitting in unbuffered HPLC.
-
Hydrate Formation (Gem-Diol): The electron-withdrawing
group activates the adjacent carbonyl, making it susceptible to nucleophilic attack by water. This forms a gem-diol hydrate , a non-UV-active impurity that is invisible to standard HPLC detectors but significantly lowers the molar purity (and "performance" in complexation).
Comparative Analysis of Assessment Methods
This section objectively compares the "performance" of analytical methods in determining the true quality of synthesized 2-F-TFPB.
Method A: 19F Quantitative NMR (qNMR)
-
Status: Gold Standard (Recommended)
-
Mechanism: Direct integration of the
signal against an internal standard (IS) with a known purity. -
Why it wins:
-
Specificity: The 19F nucleus has a wide chemical shift range.[1][2] The
signal of the product (-72 to -76 ppm typically) is distinct from the starting material (Ethyl trifluoroacetate, -75 ppm) and the fluoride impurity. -
Hydrate Detection: The gem-diol hydrate shows a distinct shift (often ~3-5 ppm upfield from the ketone), allowing you to quantify moisture damage that HPLC misses.
-
No Response Factors: Unlike UV, the integral is directly proportional to molar concentration.
-
Method B: HPLC-UV (High-Performance Liquid Chromatography)
-
Status: Secondary / Qualitative Only
-
Mechanism: Separation on C18 column with UV detection (254 nm).
-
The Trap: Without acidic buffering, the keto and enol forms separate on the column, appearing as two peaks (e.g., at 4.5 min and 4.8 min). An inexperienced chemist might interpret the second peak as an impurity or attempt to purify "away" the tautomer, which is impossible.
-
Performance: Good for detecting non-volatile aromatic impurities (e.g., unreacted 2-fluoroacetophenone) but fails to detect solvent residues or hydrates .
Method C: GC-MS (Gas Chromatography - Mass Spectrometry)
-
Status: Useful for Starting Materials
-
Mechanism: Volatilization and separation.
-
The Risk: The high injector temperature (
C) dehydrates the gem-diol back into the ketone. Result: A hydrated, low-quality sample will appear 99% pure on GC because the impurity converts back to the product inside the machine.
Data Presentation: Method Comparison Matrix
| Feature | 19F qNMR | HPLC-UV (Acidified) | GC-MS |
| Primary Utility | Absolute Purity (% w/w) | Trace Impurity Profiling | Starting Material Check |
| Tautomer Handling | Shows distinct peaks (sum them) | Merges peaks (if acidic) | Single peak (fast exchange) |
| Hydrate Detection | Excellent (Distinct shift) | Poor (No chromophore) | False Negative (Dehydrates) |
| Solvent Detection | N/A (Use 1H NMR) | Poor (Elutes in void) | Good (if low boiling) |
| Sample Destructive? | No | Yes | Yes |
| Accuracy |
Experimental Protocols
Protocol A: 19F qNMR for Absolute Purity
-
Reagents:
-
Analyte: ~20 mg of synthesized 2-F-TFPB.
-
Internal Standard (IS):
-Trifluorotoluene (Liquid, bp 102°C). High purity (>99%). -
Solvent:
(dried over molecular sieves).
-
-
Procedure:
-
Weigh exactly ~20 mg of 2-F-TFPB (
) into a vial. -
Weigh exactly ~15 mg of IS (
) into the same vial. Record weights to 0.01 mg. -
Dissolve in 0.7 mL
and transfer to NMR tube. -
Acquisition Parameters:
-
Pulse Sequence: Inverse gated decoupling (if decoupling 1H) or standard single pulse.
-
Relaxation Delay (d1): 30 seconds (Crucial: Fluorine T1 times are long; short delays underestimate purity).
-
Scans: 32 or 64.
-
Spectral Width: Sufficient to cover -60 to -200 ppm.
-
-
-
Calculation:
-
Where
= Integral area, = Number of F atoms (3 for both), = Molecular Weight.
-
Protocol B: "Tautomer-Locked" HPLC Method
-
Objective: Merge keto/enol peaks for accurate integration.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 m. -
Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile + 0.1% TFA
-
Note: The acid catalyzes the keto-enol exchange, forcing it to be fast relative to the separation timescale, resulting in a single sharp peak.
-
-
Gradient: 40% B to 90% B over 10 mins.
-
Detection: 254 nm (Aromatic ring) and 280 nm (Enol
- ).
Visualization: Analytical Logic & Tautomerism
Figure 1: Analytical Workflow for Fluorinated -Diketones
This decision tree guides the researcher from crude synthesis to final purity certification.
Caption: Workflow for assessing 2-F-TFPB purity. Note the central role of qNMR for absolute quantification and the requirement for acidified HPLC to manage tautomers.
Figure 2: The Tautomer-Hydrate Equilibrium
Understanding the species present in solution is critical for interpreting NMR spectra.
Caption: Chemical species equilibrium. In 19F NMR, you will see distinct peaks for these species. For purity, Diketo and Enol integrals are summed; Hydrate is an impurity.
References
-
Quantitative NMR (qNMR)
- Bhatii, A. et al. "Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Assessment of Drug Standards and Dietary Supplements." Analytical Methods, 2024.
-
Source:
-
Tautomerism in Fluorin
-Diketones:-
Sloop, J. C. et al. "Keto-enol and enol-enol tautomerism in trifluoromethyl-
-diketones." Journal of Fluorine Chemistry, 2020.[3] -
Source:
-
-
HPLC of Tautomeric Compounds
- Meyer, V. R. "Errors in the Area Determination of Incompletely Resolved Peaks." Journal of Chromatography A, 1995.
-
Source:
-
Synthesis & Characterization of Fluorinated 1,3-Diketones
- Pérollier, C. et al. "Synthesis of fluorinated 1,3-diketones and their use in the preparation of pyrazoles." Tetrahedron Letters, 2018.
-
Source:
Sources
computational analysis of 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione tautomers
Benchmarking Computational Strategies for Tautomeric Equilibria in Fluorinated -Diketones
A Case Study of 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione
Executive Summary
This guide provides a rigorous technical framework for the computational and experimental analysis of 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione (TFBD) . Unlike simple acetylacetone derivatives, TFBD presents a complex tautomeric landscape driven by the electron-withdrawing trifluoromethyl group (
For researchers in ligand design and lanthanide coordination chemistry, accurate prediction of the enol/keto ratio is critical. This guide compares standard Density Functional Theory (DFT) approaches, demonstrating why M06-2X and
The Tautomeric Landscape: Theory & Structure
The stability of TFBD is governed by the competition between the diketo form and two possible enol forms. In fluorinated
Structural Equilibrium
The molecule exists in three primary states in solution:
-
Diketo: The dicarbonyl form, typically destabilized by dipole-dipole repulsion between carbonyls.
-
cis-Enol (Chelated): Stabilized by Resonance Assisted Hydrogen Bonding (RAHB). The proton resides between the two oxygens.
-
trans-Enol: Rare in non-polar solvents; lacks the stabilizing IMHB.
Critical Insight: The ortho-fluorine atom on the phenyl ring introduces a specific "ortho-effect." Unlike the para-isomer, the ortho-F can interact electrostatically with the carbonyl oxygen or the enolic proton, potentially altering the rotational barrier and conformer population.
[1]
Comparative Analysis of Computational Methods
Standard DFT functionals often fail to accurately predict the energetics of fluorinated
Performance Comparison Table
| Feature | B3LYP (Traditional) | M06-2X (Recommended) | |
| Functional Type | Hybrid GGA | Hybrid Meta-GGA | Long-range Corrected Hybrid |
| Dispersion Correction | None (unless D3 added) | Implicit (parameterized) | Explicit (empirical -D) |
| H-Bond Accuracy | Often Underestimates Strength | High Accuracy | High Accuracy |
| Barrier Heights | Underestimates | Accurate | Accurate |
| Comp. Cost | Low | Medium | Medium |
| Suitability for TFBD | Poor. Fails to capture weak F...H interactions and aromatic stacking. | Excellent. Best for thermochemistry of main-group organics. | Very Good. Excellent for non-covalent interactions. |
Why M06-2X?
For TFBD, the ortho-fluorine creates subtle intramolecular non-covalent interactions (NCI). B3LYP lacks the physics to describe these dispersion-dominated stabilizing forces. M06-2X, parameterized for non-covalent interactions, typically yields
Computational Protocol (Step-by-Step)
To achieve publication-quality data, follow this self-validating workflow.
Phase 1: Geometry Optimization
-
Software: Gaussian 16 / ORCA 5.
-
Input: Generate 3 starting conformers (Diketo, Enol-CF3, Enol-Ph).
-
Level of Theory: M062X / 6-311++G(d,p).
-
Note: The diffuse functions (++) are mandatory for the fluorine atoms and the anionic character of the oxygen lone pairs.
-
-
Solvation: Use IEFPCM or SMD model.
-
Solvent: Chloroform (
) for non-polar baseline; DMSO for polar comparison.
-
Phase 2: Frequency & Energy Analysis
-
Frequency Check: Ensure zero imaginary frequencies for minima.
-
Thermochemistry: Extract Sum of electronic and thermal Free Energies (
). -
Calculation:
-
If
, the enol is thermodynamically preferred.
-
Phase 3: NMR Prediction (GIAO)
To validate against experiment, calculate shielding tensors.
-
Route: NMR(GIAO) M062X / 6-311++G(d,p) SCRF=(Solvent=Chloroform)
-
Reference: Compute TMS (Tetramethylsilane) at the same level to reference shifts.
Experimental Validation Protocol
Computational results must be grounded in physical experimentation. The primary validation tool for TFBD is
The "Enol Test" Protocol
-
Sample Prep: Dissolve ~10 mg TFBD in
(0.6 mL).-
Why Chloroform? Non-polar solvents maximize the IMHB, pushing the equilibrium toward the cis-enol form. DMSO will disrupt the IMHB and increase the keto population.
-
-
Acquisition:
- H NMR: 16 scans, 10s relaxation delay (d1).
-
F NMR: Essential for distinguishing the
group in Keto vs Enol forms.
-
Key Signals to Monitor:
-
Enol -OH: Broad singlet,
14.0 – 16.0 ppm. (Diagnostic of IMHB). -
Enol Vinyl -CH=: Singlet,
6.0 – 6.5 ppm. -
Keto -CH2-: Singlet,
4.0 – 4.5 ppm.
-
-
Quantification:
Troubleshooting the ortho-F Signal
The ortho-fluorine on the phenyl ring will show complex coupling. In the enol form, the ring is planar; in the keto form, the phenyl ring may rotate out of plane to avoid steric clash between the carbonyl and the ortho-F. This will result in distinct
References
-
Gaussian 16 User Reference. Gaussian, Inc.Link
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link
-
Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link
-
Belova, N. V., et al. (2010). Tautomerism of
-diketones: Structure and stability of enol forms. Journal of Molecular Structure. Link -
Reeves, L. W. (1957). Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria in
-Diketones. Canadian Journal of Chemistry. Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
